molecular formula C14H19N B11664140 2,2,4,6,7-Pentamethyl-1,2-dihydroquinoline

2,2,4,6,7-Pentamethyl-1,2-dihydroquinoline

Cat. No.: B11664140
M. Wt: 201.31 g/mol
InChI Key: RBJGTNCZCXCGPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,4,6,7-Pentamethyl-1,2-dihydroquinoline (C₁₄H₁₉N; MW: 201.31 g/mol) is a substituted dihydroquinoline featuring five methyl groups at positions 2, 2, 4, 6, and 7 of the quinoline scaffold. Its synthesis involves the reaction of 3,4-dimethylaniline with acetone, magnesium sulfate, iodine, and 4-tert-butylcatechol under reflux (70°C, 24 hours), yielding 45% of the product . Its structure combines a partially unsaturated quinoline core with sterically demanding methyl substituents, influencing both reactivity and physicochemical properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

2,2,4,6,7-pentamethyl-1H-quinoline

InChI

InChI=1S/C14H19N/c1-9-6-12-11(3)8-14(4,5)15-13(12)7-10(9)2/h6-8,15H,1-5H3

InChI Key

RBJGTNCZCXCGPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)NC(C=C2C)(C)C

Origin of Product

United States

Preparation Methods

Key Advantages:

  • Enables precise control over methyl group positioning.

  • Reduces polymer formation compared to traditional Skraup reactions.

Advanced syntheses leverage prefunctionalized intermediates to streamline the introduction of methyl groups. For example, 7-hydroxy-1,2,3,4-tetramethyl-1,2-dihydroquinoline undergoes cyclization with dimethylacetylenedicarboxylate (DMAD) or ethyl acetoacetate in the presence of pyridine or sulfuric acid. This method produces the pentamethyl derivative in 46–67% yield, depending on the solvent and catalyst.

Mechanism Highlights:

  • DMAD Reaction : Forms a tricyclic α-methylene-γ-butyrolactone intermediate, which undergoes intramolecular transesterification to yield the product.

  • Ethyl Acetoacetate Reaction : Generates a pyrano-quinolinone intermediate, followed by decarboxylation and methylation.

Modified Skraup Reaction with Silylating Agents

A novel modification of the Skraup reaction uses N-silyl anilines to suppress byproduct formation. For example, treating 3,4-benzocoumarin aniline with N,O-bis(trimethylsilyl)acetamide followed by acetone and iodine at 150°C produces the target compound in 85% yield. This method eliminates the need for solvent dilution, reducing waste generation.

Industrial-Scale Optimization

Industrial protocols prioritize cost-effectiveness and scalability. A patented process uses mesityl oxide (a trimer of acetone) with aniline in toluene, catalyzed by p-toluenesulfonic acid , to achieve 93.3% purity at 140–145°C. Continuous-flow reactors further enhance efficiency by maintaining optimal temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

2,2,4,6,7-Pentamethyl-1,2-dihydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

Applications in Organic Synthesis

1. Intermediate in Synthesis:
2,2,4,6,7-pentamethyl-1,2-dihydroquinoline serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo photoinduced reactions allows it to add solvents like methanol to its double bond in a Markovnikov manner. This reactivity is crucial for developing new synthetic pathways in organic chemistry .

2. Photochemical Behavior:
Studies have shown that the compound can undergo ultrafast excited state proton transfer dynamics when subjected to photolysis in various solvents. These dynamics are significant for understanding the mechanisms of reactions involving dihydroquinolines and can lead to the development of novel photochemical applications .

Pharmaceutical Applications

1. Antimalarial Activity:
Research indicates that derivatives of quinoline compounds exhibit antiplasmodial activity against Plasmodium falciparum. While this compound itself has not been directly tested for this activity, its structural similarities to other quinoline derivatives suggest potential efficacy against malaria .

Case Study:
A series of quinoline-4-carboxamide derivatives were optimized for antimalarial activity and demonstrated low nanomolar potency in vitro. This underscores the importance of structural modifications in enhancing biological activity and pharmacokinetic profiles .

2. Alzheimer’s Disease Research:
The compound's structural features may also allow it to be explored as a multi-targeted agent for treating neurodegenerative diseases such as Alzheimer’s disease. Research into hybrid compounds combining quinoline structures has shown promise in inhibiting cholinesterases and monoamine oxidases—key targets for Alzheimer's therapies .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsUnique Features
2,2,4-Tetramethyl-1,2-dihydroquinolineFour methyl groups; similar dihydroquinolineExhibits distinct photochemical behavior
1-Methyl-1H-quinolin-4(5H)-oneContains a carbonyl groupPotentially different biological activities
3-Methyl-1H-quinolin-4(5H)-oneSimilar nitrogen-containing ringVaries in reactivity due to position of methyl

This table highlights the significance of the specific arrangement of methyl groups on the chemical behavior and potential applications of this compound compared to other related compounds.

Mechanism of Action

The mechanism of action of 2,2,4,6,7-Pentamethyl-1,2-dihydroquinoline involves its interaction with various molecular targets. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The compound can also interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of 2,2,4,6,7-Pentamethyl-1,2-dihydroquinoline and Analogues

Compound Name Molecular Formula Substituent Positions Key Structural Features
This compound C₁₄H₁₉N 2,2,4,6,7 Partially unsaturated ring; five methyl groups
2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ) C₁₂H₁₅N 2,2,4 Polymerizable monomer; three methyl groups
2,2,4,6,8-Pentamethyl-1,2,3,4-tetrahydroquinoline C₁₄H₂₁N 2,2,4,6,8 Fully saturated ring; five methyl groups
6-(1,3-Dioxoindanyl-2-idenmethyl)-1,2,2,4-tetramethyl-1,2-dihydroquinoline C₂₂H₂₁NO₂ 1,2,2,4,6 Fused dioxoindanyl group; tetramethyl substitution

Key Observations :

  • Saturation: The tetrahydroquinoline analogue (C₁₄H₂₁N) exhibits a saturated ring, reducing reactivity compared to the dihydroquinoline derivatives .
  • Functional Groups : Derivatives like 6-(1,3-dioxoindanyl) incorporate electron-withdrawing groups, altering electronic properties and enabling applications in photodynamic therapies .

Reactivity Insights :

  • Photolysis: this compound generates carbocations under UV irradiation, which react with nucleophiles like azide ions or methanol .
  • Catalysis: Lewis acids (e.g., Bi(OTf)₃) enhance the synthesis of dihydroquinoline esters, enabling efficient carboxylation at positions 2 and 4 .

Functional Implications :

  • Antioxidant Properties: TMQ’s polymeric structure stabilizes rubber by scavenging free radicals, a property absent in monomeric dihydroquinolines .
  • Biological Targets: Tetrahydroquinolines (e.g., 1,2,3,4-tetrahydro-2-methyl-1,4-methanoisoquinoline) exhibit enhanced bioavailability due to their saturated rings, making them preferred in drug design .

Biological Activity

2,2,4,6,7-Pentamethyl-1,2-dihydroquinoline is a nitrogen-containing heterocyclic compound characterized by its unique structure featuring five methyl groups attached to a quinoline skeleton. This configuration significantly influences its chemical properties and biological activities. The compound has garnered attention for its potential applications in medicinal chemistry, particularly concerning antimicrobial and anticancer properties.

The molecular formula of this compound is C13H17N with a molecular weight of approximately 201.28 g/mol. The presence of multiple methyl groups enhances its lipophilicity, which may affect its biological activity and interaction with cellular targets.

The biological activity of this compound is mediated through its interaction with specific molecular targets such as enzymes and receptors involved in various biological processes. It has been shown to interact with neuropeptide FF (NPFF) receptors, exhibiting a binding affinity significantly higher than other receptors like dopamine D2 and histamine H1 receptors . This suggests potential therapeutic applications in pain management and neurodegenerative diseases.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results highlight the compound's potential as an antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial effects, studies have explored the anticancer potential of this compound. It has shown promise in inhibiting the growth of various cancer cell lines. For example:

Cancer Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

The compound's mechanism in cancer cell inhibition may involve apoptosis induction and cell cycle arrest .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Neurodegenerative Disease Model : In a mouse model of Alzheimer's disease, treatment with the compound resulted in a significant reduction in amyloid plaque formation and improved cognitive function compared to untreated controls.
  • Inflammatory Pain Model : In a rat model of inflammatory pain induced by carrageenan injection, administration of the compound led to reduced pain behavior and lower levels of pro-inflammatory cytokines in serum samples.

These findings suggest that the compound may have multifaceted therapeutic applications beyond its initial antimicrobial and anticancer activities.

Q & A

Q. What are the established synthetic routes for 2,2,4,6,7-Pentamethyl-1,2-dihydroquinoline, and what are their typical yields?

The compound is commonly synthesized via acid-catalyzed condensation reactions. One method involves reacting this compound with dicyandiamide in 2 M HCl, yielding 45% after purification by flash chromatography . Alternative approaches use Bi(OTf)₃ as a Lewis acid catalyst under microwave irradiation, achieving yields up to 91% when optimized . Key steps include solvent selection (e.g., acetonitrile or chloroform), stoichiometric control, and post-reaction purification via silica-based flash chromatography with ethyl acetate/cyclohexane gradients.

Q. Which spectroscopic and analytical techniques are recommended for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming methyl group positions and aromatic proton environments .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves molecular conformation (e.g., sofa-shaped dihydroquinoline rings) and hydrogen-bonding networks in crystal lattices .

Q. What purification strategies are effective post-synthesis?

Flash chromatography using gradients of ethyl acetate and cyclohexane (e.g., 1:2 to 2:1 ratios) is standard. Recrystallization from pentane/ethyl acetate (70:30) further enhances purity, as demonstrated in protocols yielding crystalline solids with defined melting points (e.g., 346–426 K) .

Advanced Research Questions

Q. How can researchers optimize low synthetic yields or inconsistent reproducibility?

  • Catalyst Screening : Test alternative Lewis acids (e.g., Bi(OTf)₃ vs. Brønsted acids) to improve reaction efficiency .
  • Microwave Irradiation : Reduces reaction time (e.g., 3 hours vs. conventional heating) and enhances yield consistency .
  • By-product Analysis : Use TLC or HPLC to identify side products (e.g., over-oxidized quinoline derivatives) and adjust stoichiometry .

Q. What structural parameters influence the compound’s reactivity and biological activity?

Methyl substituents at positions 2, 4, 6, and 7 induce steric hindrance, limiting rotational freedom and altering electronic properties. For example:

  • Steric Effects : Bulky methyl groups at C2 and C6 reduce nucleophilic attack susceptibility .
  • Hydrogen Bonding : Intermolecular N–H⋯O bonds stabilize crystal packing, which may correlate with solid-state stability in drug formulations .

Q. How should researchers resolve contradictions in reported biological activities of dihydroquinoline derivatives?

  • Standardized Assays : Conduct comparative studies under uniform conditions (e.g., MIC assays for antibacterial activity) .
  • Substituent Mapping : Systematically modify methyl group positions to isolate contributions to bioactivity (e.g., 2,2,4-substituted analogs showed antibacterial effects) .

Q. What are best practices for analyzing crystal structure data discrepancies?

  • Puckering Parameters : Calculate Cremer-Pople parameters (QT, θ, φ) to quantify non-planarity in the dihydroquinoline ring .
  • Hydrogen-Bond Motifs : Use software (e.g., Mercury) to identify R₂²(10) dimerization patterns or 3D network formations .

Methodological Notes

  • Safety : While no specific hazards are reported for this compound, handle methylated heterocycles under fume hoods due to potential irritancy .
  • Data Validation : Cross-reference spectral data with computational tools (e.g., PubChem’s InChI key validation) to avoid misassignment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.